TMC 435 sodium salt;TMC 435 sodium

HCV protease inhibitor head-to-head clinical trial adverse event profile

TMC 435 sodium salt (CAS 1241946-89-3), the sodium salt of simeprevir (TMC435350; CAS 923604-59-5 free base), is a second-generation, macrocyclic hepatitis C virus (HCV) NS3/4A serine protease inhibitor. It is a competitive, reversible, non-covalent inhibitor that binds the protease active site with a Ki of 0.36–0.5 nM.

Molecular Formula C38H47N5NaO7S2
Molecular Weight 772.9 g/mol
Cat. No. B12349075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTMC 435 sodium salt;TMC 435 sodium
Molecular FormulaC38H47N5NaO7S2
Molecular Weight772.9 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1N=C(C=C2OC3CC4C(C3)C(=O)N(CCCCC=CC5CC5(NC4=O)C(=O)NS(=O)(=O)C6CC6)C)C7=NC(=CS7)C(C)C)OC.[Na]
InChIInChI=1S/C38H47N5O7S2.Na/c1-21(2)30-20-51-35(40-30)29-18-32(26-13-14-31(49-5)22(3)33(26)39-29)50-24-16-27-28(17-24)36(45)43(4)15-9-7-6-8-10-23-19-38(23,41-34(27)44)37(46)42-52(47,48)25-11-12-25;/h8,10,13-14,18,20-21,23-25,27-28H,6-7,9,11-12,15-17,19H2,1-5H3,(H,41,44)(H,42,46);/b10-8-;/t23-,24-,27-,28-,38-;/m1./s1
InChIKeySJIUGRVSGNDZRS-MVZLLIIPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TMC 435 Sodium Salt (Simeprevir Sodium) – Second-Generation Macrocyclic HCV NS3/4A Protease Inhibitor for Research & Procurement


TMC 435 sodium salt (CAS 1241946-89-3), the sodium salt of simeprevir (TMC435350; CAS 923604-59-5 free base), is a second-generation, macrocyclic hepatitis C virus (HCV) NS3/4A serine protease inhibitor [1]. It is a competitive, reversible, non-covalent inhibitor that binds the protease active site with a Ki of 0.36–0.5 nM [2]. In replicon-based cellular assays, it inhibits HCV replication with an EC50 of 7.8–8 nM and demonstrates a selectivity index of 5,875 . As a once-daily oral agent approved in multiple jurisdictions for HCV genotypes 1 and 4 in combination regimens, TMC 435 sodium salt represents a key reference standard for protease inhibitor research, antiviral screening, and DMPK studies [1][3].

Why TMC 435 Sodium Salt Cannot Be Interchanged with First-Generation or Alternative NS3/4A Protease Inhibitors


NS3/4A protease inhibitors (PIs) differ substantially in macrocyclic vs. ketoamide chemotype, target engagement kinetics, CYP450 inhibition profile, genotype coverage, and resistance-mutation susceptibility [1]. First-generation linear ketoamides (telaprevir, boceprevir) exhibit strong hepatic CYP3A4 inhibition and distinct resistance-associated variants (RAVs) at positions 36, 54, 155, 156, and 170, whereas the macrocyclic second-generation TMC 435 selects primarily for D168 variants and is differentially impacted by the Q80K polymorphism [2][3]. These differences translate into non-interchangeable drug–drug interaction liabilities, non-overlapping resistance profiles, and divergent in vitro potency across HCV genotypes—meaning that experimental results obtained with one PI cannot be extrapolated to another without quantitative confirmation [4].

TMC 435 Sodium Salt – Quantified Differentiation Evidence vs. Closest NS3/4A Protease Inhibitor Comparators


Direct Head-to-Head Phase III ATTAIN Trial: Simeprevir Demonstrates Non-Inferior Efficacy with Significantly Superior Safety vs. Telaprevir

In the randomised, double-blind, phase III ATTAIN trial (NCT01485991) directly comparing simeprevir 150 mg once-daily vs. telaprevir 750 mg three-times-daily in 763 treatment-experienced HCV genotype 1 patients, simeprevir was non-inferior for the primary endpoint SVR12 (54% vs. 55%; difference −1.1%, 95% CI −7.8 to 5.5; p=0.0007) while demonstrating statistically significant and clinically meaningful superiority in safety: drug-related adverse events 69% vs. 86%, serious adverse events 2% vs. 9%, and discontinuations due to adverse events 2% vs. 8% [1]. This represents a 17-percentage-point absolute reduction in drug-related AEs, a 4.5-fold lower rate of serious AEs, and a 4-fold lower rate of treatment discontinuation.

HCV protease inhibitor head-to-head clinical trial adverse event profile procurement selection

Comparative Potency Across HCV Genotypes: TMC 435 Has Broader Activity Than First-Generation Protease Inhibitors

In a head-to-head panel of nine NS3/4A protease inhibitors tested under identical replicon assay conditions, TMC 435 (simeprevir) demonstrated mean EC50 values of 38 nM (genotype 1a), 87 nM (2a), 310 nM (2a J6), 4.4 nM (4a), and 150 nM (5a) [1]. In contrast, first-generation inhibitors telaprevir and boceprevir showed EC50 values of 133 nM and 82 nM for genotype 1a, respectively, and dramatically reduced potency against genotype 4a (telaprevir: 2,159 nM; boceprevir: 1,387 nM). For genotype 4a, simeprevir's EC50 of 4.4 nM represents an approximately 491-fold improvement over telaprevir and a 315-fold improvement over boceprevir [1]. Compared to the macrocyclic second-wave inhibitor vaniprevir (MK-7009), simeprevir showed comparable genotype 1a activity (38 vs. 1.7 nM) but broader activity against genotype 2a J6 (310 vs. 39 nM) [1].

HCV replicon assay genotype coverage EC50 comparison antiviral potency

CYP3A Drug–Drug Interaction Liability: Mild Inhibition by TMC 435 vs. Moderate-to-Strong Inhibition by Boceprevir and Telaprevir

TMC 435 (simeprevir) is classified as a mild inhibitor of CYP3A with its inhibitory effect restricted to intestinal CYP3A, in contrast to boceprevir (moderate CYP3A inhibitor) and telaprevir (strong CYP3A inhibitor), both of which potently inhibit hepatic CYP3A4/5 [1][2]. This mechanistic distinction has practical consequences: approximately 60% of marketed drugs are CYP3A4 substrates, and coadministration with strong CYP3A inhibitors like telaprevir is contraindicated for numerous narrow-therapeutic-index drugs [2]. The mild, intestine-restricted CYP3A inhibition of TMC 435 reduces the number and severity of clinically significant drug–drug interactions (DDIs) [1].

CYP3A inhibition drug-drug interaction hepatic metabolism polypharmacy safety

Cross-Resistance Profile: TMC 435 Retains Activity Against Telaprevir/Boceprevir-Associated Resistance Mutations

TMC 435 remained fully active against replicons harbouring mutations selected by telaprevir or boceprevir, including variants at positions 36, 54, and 170, with fold changes in EC50 of less than 3-fold relative to wild-type [1]. In contrast, TMC 435's primary resistance-associated variants arise at NS3 residue D168 (most frequently D168V or D168A), with EC50 fold changes ranging from <10-fold (D168G, D168N) to approximately 2,000-fold (D168V, D168I) [1]. The Q80K polymorphism, prevalent in ~48% of North American genotype 1a isolates, confers an 11-fold reduction in simeprevir susceptibility (median FC 11 for Q80K-containing isolates vs. 0.9 for isolates without Q80K), whereas Q80K has only minor effects on glecaprevir and voxilaprevir [2][3]. This non-overlapping resistance profile means TMC 435 cannot be freely interchanged with first-generation PIs without accounting for distinct baseline resistance landscapes.

antiviral resistance NS3 protease mutations cross-resistance replicon assay

Pill Burden and Dosing Convenience: Once-Daily TMC 435 vs. Multi-Dose First-Generation PIs

TMC 435 (simeprevir) is administered as a single 150 mg capsule once daily with food, which increases bioavailability by >60% compared to fasted administration [1]. In contrast, boceprevir requires 800 mg (four 200 mg capsules) every 8 hours (three times daily) with food, and telaprevir requires 750 mg (two 375 mg tablets) every 7–9 hours (three times daily) with a non-low-fat meal [2]. This translates to 1 capsule/day for TMC 435 vs. 12 capsules/day for boceprevir and 6 tablets/day for telaprevir. The pharmacokinetic half-life of TMC 435 is 41 hours, supporting once-daily dosing, whereas both boceprevir and telaprevir have significantly shorter half-lives necessitating multiple daily doses [1]. Network meta-analysis confirmed that the once-daily regimen of TMC 435 is associated with lower discontinuation rates compared to telaprevir and boceprevir, with this difference being attributable in part to reduced dosing complexity [3].

once-daily dosing pill burden adherence pharmacokinetics

Selectivity Index: TMC 435 Exhibits a High Therapeutic Window (SI = 5,875) in HCV Replicon Cells

In the subgenomic genotype 1b HCV replicon system, TMC435350 (TMC 435) demonstrated an EC50 of 8 nM for antiviral activity and a CC50 (50% cytotoxic concentration) exceeding 50 μM, yielding a selectivity index of 5,875 [1]. This SI of nearly 6,000 indicates a wide concentration window between effective antiviral activity and host-cell toxicity. While direct SI values for telaprevir and boceprevir were not reported in the same publication, published literature indicates that telaprevir exhibits cytotoxicity at lower multiples of its antiviral EC50, contributing to its narrower therapeutic index in clinical use manifesting as rash and anaemia [2]. The high SI of TMC 435 is consistent with its design as a highly specific macrocyclic inhibitor optimised through structure-based drug design targeting the NS3/4A active site with minimal off-target host protease activity [1][3].

selectivity index cytotoxicity therapeutic window antiviral specificity

Optimal Research & Industrial Use Cases for TMC 435 Sodium Salt Based on Quantified Differentiation Evidence


HCV Genotype 4 and Multi-Genotype Antiviral Screening Panels

TMC 435 sodium salt is the preferred NS3/4A inhibitor for antiviral screening panels that include genotype 4 HCV isolates. With an EC50 of 4.4 nM against genotype 4a—representing a ~491-fold potency advantage over telaprevir (EC50 2,159 nM) and a ~315-fold advantage over boceprevir (EC50 1,387 nM)—TMC 435 is essentially one of the few protease inhibitors with meaningful activity against this genotype [1]. Inclusion of TMC 435 ensures that genotype 4 screening campaigns generate interpretable dose–response data rather than flat or unmeasurable inhibition curves obtained with first-generation PIs.

In Vivo Pharmacodynamic Studies Requiring Once-Daily Oral Dosing with Minimised Animal Handling

For rodent or non-rodent models of HCV infection requiring repeated oral administration, TMC 435 sodium salt's once-daily dosing schedule (150 mg/kg human-equivalent, q24h) dramatically reduces animal handling compared to three-times-daily regimens required for telaprevir (q8h) and boceprevir (q8h) [1][2]. The 41-hour half-life ensures sustained plasma and liver concentrations above the replicon EC99 throughout the dosing interval, whereas first-generation PIs have substantially shorter half-lives and require split dosing to maintain target engagement [1]. This logistical advantage reduces stress-related variability in pharmacodynamic endpoints and lowers per-diem animal husbandry costs in long-duration efficacy studies.

Drug–Drug Interaction Studies with CYP3A-Substrate Co-Medications

TMC 435 sodium salt is the more appropriate choice for in vitro and in vivo DDI studies involving CYP3A4-substrate co-medications, owing to its classification as a mild, intestine-restricted CYP3A inhibitor [1][2]. In contrast, both telaprevir (strong CYP3A inhibitor) and boceprevir (moderate CYP3A inhibitor) potently inhibit hepatic CYP3A4/5, leading to significant pharmacokinetic interactions with approximately 60% of marketed drugs metabolised through this pathway [2]. Using TMC 435 in DDI study designs reduces the magnitude of CYP3A-mediated interaction artefacts and allows cleaner isolation of non-CYP mechanisms of drug interaction.

Resistance Profiling Panels Distinguishing First-Generation from Second-Generation Protease Inhibitor Resistance Signatures

TMC 435 sodium salt is an essential component of HCV protease inhibitor resistance profiling panels because its resistance fingerprint is distinct from that of first-generation PIs. TMC 435 retains full activity against replicons carrying telaprevir/boceprevir-associated mutations at positions 36, 54, and 170 (<3-fold EC50 change), while its own primary resistance variant (D168V/A) confers up to ~2,000-fold resistance [1]. Additionally, the Q80K polymorphism prevalent in genotype 1a mediates an 11-fold reduction in TMC 435 susceptibility (median FC: 11 for Q80K-positive vs. 0.9 for Q80K-negative isolates) [2]. This complementary resistance profile makes TMC 435 a critical reference compound for categorising novel NS3 inhibitors by their cross-resistance phenotype relative to established clinical PIs.

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